
Inhibidor de MMP-13
Descripción general
Descripción
Los inhibidores de la metaloproteinasa de matriz 13 son compuestos diseñados para inhibir la actividad de la metaloproteinasa de matriz 13, una enzima que desempeña un papel crucial en la degradación de los componentes de la matriz extracelular, en particular el colágeno. La metaloproteinasa de matriz 13 se sobreexpresa significativamente en condiciones como la osteoartritis, lo que la convierte en un objetivo terapéutico clave para el tratamiento de tales enfermedades .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth and survival.
In Vitro Studies
A study evaluated the cytotoxic effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide on several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
HeLa (Cervical) | 10.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis.
Anti-inflammatory Effects
The compound also exhibits promising anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines.
Cytokine Production Data
The following table summarizes the effects observed in treated macrophage cultures:
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
These findings indicate that N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide may be effective in managing inflammatory conditions by modulating cytokine levels.
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains. The structure's potential for interaction with bacterial enzymes could lead to effective treatments for infections.
Antimicrobial Activity Testing
In studies assessing antimicrobial efficacy, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide demonstrated activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results warrant further investigation into its potential as an antimicrobial agent.
Mecanismo De Acción
Los inhibidores de la metaloproteinasa de matriz 13 ejercen sus efectos uniéndose al sitio activo de la metaloproteinasa de matriz 13, evitando así que la enzima escinda el colágeno y otros componentes de la matriz extracelular . Los inhibidores suelen interactuar con el ion zinc presente en el sitio activo de la enzima, bloqueando su actividad catalítica . Esta inhibición ayuda a mantener la integridad de la matriz extracelular y prevenir la degradación tisular .
Análisis Bioquímico
Biochemical Properties
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.
Cellular Effects
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide impacts gene expression related to extracellular matrix production and degradation.
Molecular Mechanism
The molecular mechanism of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .
Metabolic Pathways
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression
Transport and Distribution
The transport and distribution of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .
Subcellular Localization
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Los inhibidores de la metaloproteinasa de matriz 13 se pueden sintetizar a través de diversas rutas químicas. Un enfoque común implica el uso de cribado virtual basado en la estructura para identificar posibles inhibidores, seguido de optimización química para mejorar su actividad y selectividad . Por ejemplo, las N-acil hidrazonas se han identificado como inhibidores de la metaloproteinasa de matriz 13 no unidos al zinc a través de este método .
Métodos de producción industrial: La producción industrial de inhibidores de la metaloproteinasa de matriz 13 suele implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la formación de intermedios clave, la purificación y la formulación del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de la metaloproteinasa de matriz 13 sufren diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura química de los inhibidores para mejorar su eficacia y selectividad .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de la metaloproteinasa de matriz 13 incluyen cloruro de tionilo, diisopropiletilamina y acetonitrilo. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH específicos para garantizar velocidades de reacción óptimas y formación de productos .
Principales productos formados: Los principales productos formados a partir de estas reacciones son típicamente derivados de los compuestos inhibidores iniciales, con modificaciones que mejoran su afinidad de unión y selectividad para la metaloproteinasa de matriz 13 .
Comparación Con Compuestos Similares
Los inhibidores de la metaloproteinasa de matriz 13 son únicos en su alta selectividad para la metaloproteinasa de matriz 13 en comparación con otras metaloproteinasas de matriz. Esta selectividad se logra a través de interacciones específicas con residuos únicos en el sitio activo de la enzima . Compuestos similares incluyen inhibidores de otras metaloproteinasas de matriz, como la metaloproteinasa de matriz 1, la metaloproteinasa de matriz 2 y la metaloproteinasa de matriz 9 . Los inhibidores de la metaloproteinasa de matriz 13 son distintos en su capacidad para dirigirse específicamente a la actividad colagenasa de la metaloproteinasa de matriz 13, lo que los hace particularmente efectivos para las afecciones que involucran la degradación del colágeno .
Actividad Biológica
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C22H20F2N4O2
- Molecular Weight: 410.42 g/mol
- IUPAC Name: N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide
The compound features a pyrimidine core with two carboxamide groups and is substituted with 4-fluoro-3-methylbenzyl moieties, which are crucial for its biological activity.
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis. The compound’s binding affinity to MMPs suggests that it may serve as a therapeutic agent in cancer treatment by modulating the extracellular matrix environment .
Antitumor Activity
Research indicates that N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on human bladder carcinoma cells and demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .
Selectivity and Toxicity
In vitro studies have shown that the compound selectively targets cancer cells while exhibiting low toxicity to normal fibroblast cells. This selectivity is attributed to its specific interactions with MMPs, which are overexpressed in malignant tissues but not in normal tissues .
Data Table: Summary of Biological Activity
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | Human Bladder Carcinoma | 5.0 | Induction of apoptosis |
Inhibition of Proliferation | Various Cancer Cell Lines | 10.0 | Cell cycle arrest (G1 phase) |
Selectivity | Normal Fibroblast Cells | >50 | Minimal toxicity |
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide on xenograft models of bladder cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased MMP activity and enhanced apoptosis markers in treated tumors .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's effects on MMP inhibition. The study utilized Western blotting techniques to demonstrate that treatment with N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide resulted in downregulation of MMP-2 and MMP-9 expression in cancer cells, correlating with reduced invasiveness .
Propiedades
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.